Cas no 1404-59-7 (Oligomycin D)

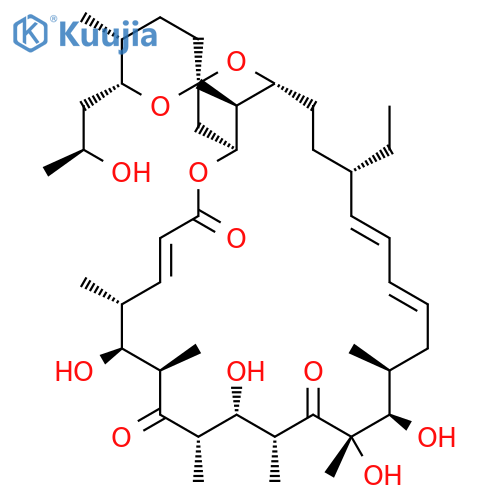

Oligomycin D structure

商品名:Oligomycin D

CAS番号:1404-59-7

MF:C44H72O11

メガワット:777.035895347595

CID:163375

Oligomycin D 化学的及び物理的性質

名前と識別子

-

- Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethyl-,(1S,2'R,4E,5'S,6S,6'S,7S,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,29R)-

- (1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,29-octamethylspiro[24,28-dioxabicyclo[23.3.1]n

- OLIGOMYCIN D

- Rutamycin

- Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,9,13-trione,22-ethyl...

- WHITE LYOPHILISATE

- 26-Demethyloligomycin A

- A 272

- Antibiotic A 272

- RR 32705

- Rutamicina [INN-Spanish]

- rutamycin A

- Rutamycine [INN-French]

- Rutamycinum [INN-Latin]

- A-272

- RR-32705

- RRNo-32705

- RutaMycin, 26-deMethyloligoMycin A, A 272, RR 32705, RutaMycin A

- Oligomycin D

-

- インチ: InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36+,38+,40+,41-,43+,44-/m1/s1

- InChIKey: LVWVMRBMGDJZLM-NVKDIUPLSA-N

- ほほえんだ: CC[C@@H]1C=CC=CC[C@H](C)[C@@H](O)[C@](C)(O)C(=O)[C@H](C)[C@@H](O)[C@H](C)C(=O)[C@H](C)[C@@H](O)[C@H](C)C=CC(=O)O[C@@H]2[C@@H](C)[C@H](O[C@]3(C2)CC[C@@H](C)[C@@H](C[C@@H](O)C)O3)CC1 |t:3,5,31,&1:2,8,10,12,17,19,21,25,27,29,36,37,39,41,45,47,49|

じっけんとくせい

- ゆうかいてん: 116-119°

- ひせんこうど: D20 -62° (c = 1.36 in CHCl3)

Oligomycin D 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O532978-1000μg |

Oligomycin D |

1404-59-7 | 1mg |

$ 523.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391526-500µg |

Oligomycin D, |

1404-59-7 | 500µg |

¥2369.00 | 2023-09-05 | ||

| BioAustralis | BIA-O1438-0.50mg |

Oligomycin D |

1404-59-7 | >95% by HPLC | 0.50mg |

$315.00 | 2024-07-29 | |

| BioAustralis | BIA-O1438-0.50 mg |

Oligomycin D |

1404-59-7 | >95% by HPLC | 0.50 mg |

$290.00 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73254-2.5mg |

Oligomycin D |

1404-59-7 | 98% | 2.5mg |

¥8110.00 | 2022-04-26 | |

| BioAustralis | BIA-O1438-2.50 mg |

Oligomycin D |

1404-59-7 | >95% by HPLC | 2.50 mg |

$1,015.00 | 2023-07-10 | |

| TRC | O532978-500µg |

Oligomycin D |

1404-59-7 | 500µg |

$328.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391526-500 µg |

Oligomycin D, |

1404-59-7 | 500µg |

¥2,369.00 | 2023-07-11 | ||

| BioAustralis | BIA-O1438-2.50mg |

Oligomycin D |

1404-59-7 | >95% by HPLC | 2.50mg |

$1105.00 | 2024-07-29 | |

| 1PlusChem | 1P009XQH-2.5mg |

Rutamycin |

1404-59-7 | ≥95% | 2.5mg |

$897.00 | 2024-06-21 |

Oligomycin D 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1404-59-7 (Oligomycin D) 関連製品

- 110231-34-0(Oligomycin E)

- 11052-72-5(Oligomycin C)

- 102042-09-1(21-Hydroxyoligomycin A)

- 1404-19-9(Oligomycin)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬